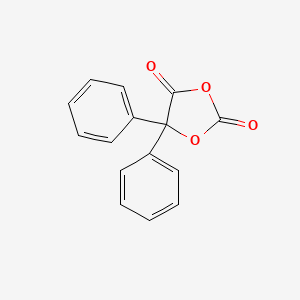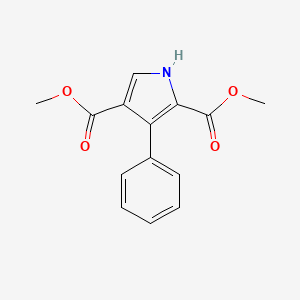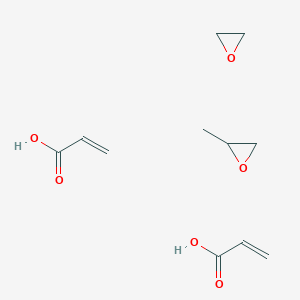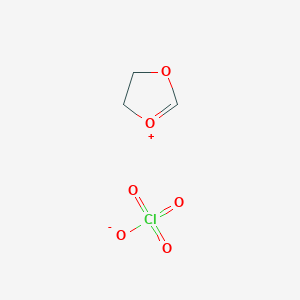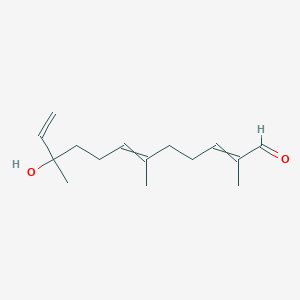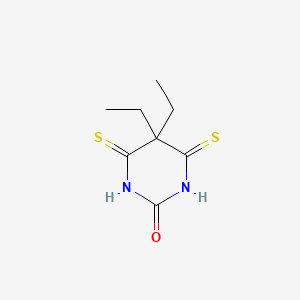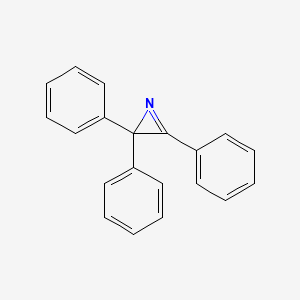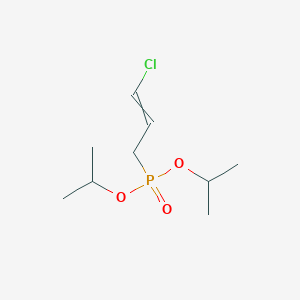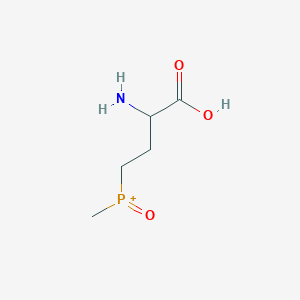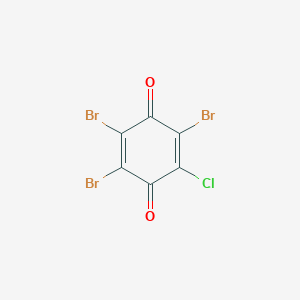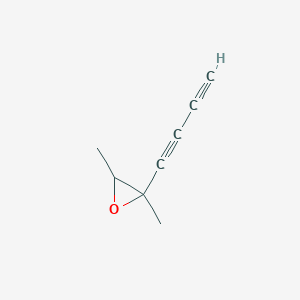![molecular formula C10H16O B14653050 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one CAS No. 53171-64-5](/img/structure/B14653050.png)
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.2.0]heptane framework. It is a key intermediate in the synthesis of various organic compounds, including pheromones and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be synthesized through the oxidation of methylenebicyclo[3.2.0]heptanone derivatives. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The selective reduction of the carbonyl group at the four-membered ring can also furnish the corresponding ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones.
Reduction: Selective reduction of the carbonyl group can yield different ketones.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Diketones: Formed through oxidation.
Reduced Ketones: Formed through selective reduction.
科学研究应用
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is widely used in scientific research due to its versatile reactivity and unique structure. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pheromones and other biologically active compounds.
作用机制
The mechanism of action of 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The pathways involved in these reactions are often complex and depend on the specific application and conditions .
相似化合物的比较
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic ketones, such as:
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-
- 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
These compounds share similar structural features but differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable in the synthesis of specific organic molecules and pheromones .
属性
CAS 编号 |
53171-64-5 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1,4,4-trimethylbicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(7,3)6-8(9)11/h7H,4-6H2,1-3H3 |
InChI 键 |
NHFFWLSUVUFBKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC2(CC1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


